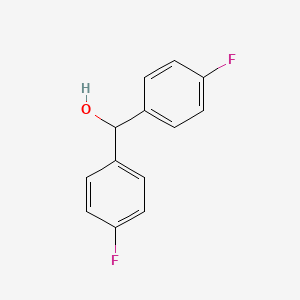

4,4-Difluorobenzhydrol

説明

Contextual Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic scaffolds can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds a focal point in the design of novel molecules with tailored functionalities.

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique characteristics to organic molecules. The strong carbon-fluorine bond enhances thermal and metabolic stability. Furthermore, fluorine's electronic properties can influence the acidity or basicity of nearby functional groups, thereby modulating a molecule's reactivity and biological interactions. The strategic placement of fluorine can also impact molecular conformation, which is crucial for biological activity.

Diarylcarbinols, characterized by a hydroxyl group attached to a carbon bearing two aryl groups, represent a class of "privileged structures" in organic synthesis. This designation stems from their prevalence in a wide array of biologically active compounds and their versatility as synthetic intermediates. The diarylcarbinol motif serves as a key structural element in various pharmaceuticals and functional materials.

Overview of Bis(4-fluorophenyl)methanol as a Key Intermediate and Synthon

Bis(4-fluorophenyl)methanol, also known as 4,4'-difluorobenzhydrol, is a prime example of a fluorinated diarylcarbinol that has garnered significant attention. ossila.com Its structure, featuring two para-fluorinated phenyl rings attached to a carbinol center, makes it a highly valuable building block, or synthon, in organic synthesis. This compound serves as a crucial intermediate in the production of a range of complex molecules, including active pharmaceutical ingredients (APIs) and polymers. ossila.com

Historical Development and Evolution of Research Perspectives

The story of Bis(4-fluorophenyl)methanol is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the field witnessed a surge in interest in the mid-20th century with the discovery of the unique properties of fluorinated molecules. nih.gov Initially, research into fluorinated compounds was driven by the quest for new materials with enhanced stability, such as polymers and lubricants.

The evolution of research perspectives on compounds like Bis(4-fluorophenyl)methanol reflects a growing appreciation for the nuanced effects of fluorine in molecular design. Early synthetic efforts focused on establishing reliable methods for its preparation. As the understanding of fluorine's impact on biological systems deepened, the focus shifted towards its application in medicinal chemistry. In recent years, the use of Bis(4-fluorophenyl)methanol has expanded further into the realm of material science, where its unique properties are harnessed to create advanced polymers with specific thermal and mechanical characteristics. ossila.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

bis(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZPQWLFWZYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189999 | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Difluorobenzhydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

365-24-2 | |

| Record name | Bis(4-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-difluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis 4 Fluorophenyl Methanol and Its Direct Precursors

Catalytic Reduction Approaches for 4,4'-Difluorobenzophenone (B49673)

The reduction of 4,4'-difluorobenzophenone is a critical step in the synthesis of bis(4-fluorophenyl)methanol. Various catalytic methods have been developed to enhance the efficiency and sustainability of this transformation.

Investigation of Hydride-Based Reductions in Aqueous Micellar Systems

Recent advancements in green chemistry have led to the exploration of aqueous micellar systems for chemical reactions. These systems can enhance the solubility of organic compounds in water, facilitating reactions in an environmentally benign solvent. While specific studies on the hydride-based reduction of 4,4'-difluorobenzophenone in aqueous micellar systems are not extensively detailed in the provided results, the principles of micellar catalysis suggest a promising avenue for future research. The use of surfactants to form micelles in water creates a microenvironment that can solubilize both the hydrophobic ketone and the hydride reducing agent, potentially leading to efficient reduction.

Optimization of Borohydride (B1222165) Reductions in Protic Solvents

Sodium borohydride (NaBH4) is a widely used reducing agent for ketones. Its reactions are typically carried out in protic solvents like alcohols. researchgate.net The protic solvent plays a crucial role in the reaction mechanism. It can activate the carbonyl group by hydrogen bonding, making it more susceptible to nucleophilic attack by the borohydride. stackexchange.com However, the choice of protic solvent can significantly impact the reaction kinetics. For instance, the addition of alcohols like methanol (B129727), ethanol, or isopropanol (B130326) to aqueous solutions has been shown to decrease the rate of reduction of similar compounds, an effect attributed in part to the higher solubility of oxygen in alcohols compared to water. nih.govrsc.org Therefore, optimization of borohydride reductions involves a careful selection of the protic solvent and reaction conditions to maximize the yield and rate of formation of bis(4-fluorophenyl)methanol.

| Reactant | Reducing Agent | Solvent System | Key Observation |

| 4-Nitrophenol (model compound) | Sodium Borohydride | Water/Alcohol mixtures | Reaction rate decreases with increasing alcohol concentration. nih.govrsc.org |

| Ketones (general) | Sodium Borohydride | Protic Solvents | Protic solvent activates the carbonyl group for reduction. researchgate.netstackexchange.com |

Exploration of Green Chemistry Protocols for Preparative Efficiency

The principles of green chemistry aim to design chemical processes that are environmentally friendly and sustainable. rsc.org In the context of bis(4-fluorophenyl)methanol synthesis, this involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net For example, solvent-free reaction conditions, where reactants are ground together with a solid catalyst, represent a green approach that minimizes waste. nih.govresearchgate.net The development of such protocols for the reduction of 4,4'-difluorobenzophenone is an active area of research, with the goal of creating more sustainable manufacturing processes. csic.es

Organometallic Reagent Strategies

Organometallic reagents offer powerful tools for the construction of carbon-carbon bonds, providing alternative synthetic routes to bis(4-fluorophenyl)methanol.

Grignard-Mediated Carbonyl Additions for Diarylcarbinol Formation

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edulibretexts.org The synthesis of bis(4-fluorophenyl)methanol can be achieved by reacting a Grignard reagent derived from a fluorinated aryl halide with a suitable carbonyl compound. For instance, the reaction of 4-fluorophenylmagnesium bromide with 4-fluorobenzaldehyde (B137897) would yield bis(4-fluorophenyl)methanol. The choice of solvent is critical for the success of Grignard reactions, with anhydrous ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being traditionally used. cerritos.edu However, greener solvents like cyclopentyl methyl ether (CPME) have been investigated as alternatives. d-nb.info

| Grignard Reagent | Carbonyl Compound | Product |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol libretexts.org |

| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzaldehyde | Bis(4-fluorophenyl)methanol |

A significant side reaction in Grignard synthesis is the formation of biphenyl-type impurities through the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org Optimizing reaction conditions, such as temperature and reactant concentrations, is crucial to minimize these side products. libretexts.org

Advanced Palladium-Catalyzed Cross-Coupling Methods for Aryl-Carbon Bond Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of aryl-carbon bonds. researchgate.netrsc.org These methods can be employed to synthesize the precursor 4,4'-difluorobenzophenone. For example, a Suzuki-Miyaura coupling reaction could be used to couple an arylboronic acid with an aryl halide in the presence of a palladium catalyst. nih.govmdpi.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com

Recent advancements in this field focus on developing highly active and stable palladium catalysts, often utilizing specialized ligands, that can function at very low catalyst loadings (ppm levels), which is crucial for industrial applications. youtube.com The use of aqueous micellar catalysis in palladium-catalyzed cross-coupling reactions is also a significant development, offering a more sustainable approach to these transformations. youtube.com

| Coupling Reaction | Reactants | Catalyst System |

| Suzuki-Miyaura | Aryl mesylates and boronic acids | Pd-NHC complex nih.gov |

| Suzuki-Miyaura | Aryl fluorosulfonates and boronic acids | Ligand-free Pd conditions nih.gov |

| Sonogashira | Enol phosphates and trimethylsilylacetylene | Pd(PPh3)4/CuI nih.gov |

These advanced methods provide efficient and versatile routes to 4,4'-difluorobenzophenone, which can then be reduced to the target molecule, bis(4-fluorophenyl)methanol.

Direct Carbon-Carbon Bond Formation Approaches

The construction of the diarylmethane framework is a critical step in the synthesis of Bis(4-fluorophenyl)methanol. Modern synthetic chemistry offers powerful tools for direct carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods allow for the efficient and selective assembly of complex molecular architectures from readily available starting materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com This reaction is widely used for preparing biaryl and substituted aromatic compounds, including the precursors to Bis(4-fluorophenyl)methanol. mdpi.com

A highly effective strategy for synthesizing the direct precursor, 4,4'-difluorobenzophenone, involves the acylative Suzuki-Miyaura cross-coupling reaction. nih.gov This approach couples an arylboronic acid with an acyl chloride. Specifically, 4-fluorophenylboronic acid can be reacted with 4-fluorobenzoyl chloride in the presence of a palladium catalyst and a base to yield 4,4'-difluorobenzophenone. nih.govmdpi.com This ketone can then be readily reduced to the target alcohol, Bis(4-fluorophenyl)methanol, using standard reducing agents like sodium borohydride.

The catalytic system for this transformation is crucial. Studies have shown that palladium complexes with N-heterocyclic carbene (NHC) ligands are highly effective. nih.gov The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups. The choice of base and solvent is also critical for optimizing the reaction yield and minimizing side products. nih.gov While various bases can be used, carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. youtube.comnih.gov

| Arylboronic Acid | Acyl Chloride | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Benzoyl chloride | NHC-Pd(II) (0.1) | K₂CO₃ | Toluene (B28343) | 60 | 4 | 96 |

| 4-Methylphenylboronic acid | Benzoyl chloride | NHC-Pd(II) (0.1) | K₂CO₃ | Toluene | 60 | 4 | 94 |

| 4-Trifluoromethylphenylboronic acid | Benzoyl chloride | NHC-Pd(II) (0.1) | K₂CO₃ | Toluene | 60 | 4 | 92 |

| Phenylboronic acid | 4-Nitrobenzoyl chloride | NHC-Pd(II) (0.1) | K₂CO₃ | Toluene | 60 | 4 | 99 |

Deoxyfluorination Pathways to Fluorinated Diarylarylmethanes

The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal and materials chemistry, as the introduction of fluorine can significantly alter a molecule's biological and physical properties. cas.cn Deoxyfluorination offers a direct pathway to synthesize carbon-fluorine bonds from the abundant and readily available corresponding alcohols. cas.cnresearchgate.net In the context of diarylmethanols like Bis(4-fluorophenyl)methanol, this reaction yields the corresponding fluorinated diarylmethane, (4-fluorophenyl)(4-fluorophenyl)fluoromethane.

Several reagents have been developed for this purpose. One of the most common is diethylaminosulfur trifluoride (DAST). enamine.netnih.gov DAST is a bench-stable liquid that typically converts primary and secondary alcohols into the corresponding fluorides with inversion of stereochemistry, suggesting an SN2-type mechanism. enamine.netnih.gov However, DAST can be thermally unstable and its use with complex molecules can be limited by low chemoselectivity. nih.govpitt.edu

To address these limitations, more stable alternatives have been developed, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). enamine.netsigmaaldrich.com Deoxo-Fluor is generally more thermally stable than DAST and can provide better yields in certain applications. enamine.net It is effective for converting alcohols to alkyl fluorides and is compatible with various functional groups. sigmaaldrich.com Other modern reagents like PhenoFluor and aryl fluorosulfonates have also been introduced, offering improved safety profiles and functional group tolerance for the deoxyfluorination of complex and sensitive substrates. cas.cnnih.gov These reagents operate under mild conditions and are compatible with functionalities like ketones, esters, and nitro groups. cas.cn The reaction of a secondary benzylic alcohol, such as Bis(4-fluorophenyl)methanol, with one of these reagents provides an efficient route to the corresponding benzylic fluoride. nih.gov

| Reagent | Abbreviation/Name | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Primary & Secondary Alcohols, Ketones | Widely used, versatile, but can be thermally unstable. enamine.netpitt.edu |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Alcohols, Aldehydes, Ketones | More thermally stable alternative to DAST. enamine.netsigmaaldrich.com |

| (Bis(4-methoxyphenyl)amino)sulfur trifluoride | PhenoFluor | Primary, Secondary, Tertiary Alcohols | High functional group tolerance and chemoselectivity. nih.gov |

| 4-(Methylsulfonyl)phenyl sulfurofluoridate | Aryl Fluorosulfonate | Primary & Secondary Alcohols | Stable, low-cost, and efficient under mild conditions. cas.cn |

Transformational Chemistry and Functionalization of Bis 4 Fluorophenyl Methanol

Derivatization of the Hydroxyl Moiety

The hydroxyl group of bis(4-fluorophenyl)methanol is a key site for functionalization, enabling the formation of ethers, thioethers, and other derivatives through various substitution reactions.

The conversion of diarylcarbinols, such as bis(4-fluorophenyl)methanol, into ethers is a fundamental transformation. Iron(III)-catalyzed reactions provide an efficient method for the synthesis of both symmetrical and unsymmetrical ethers. For instance, the reaction of secondary benzylic alcohols with primary alcohols in the presence of an iron(III) catalyst can yield unsymmetrical ethers. acs.org Similarly, a phosphorus-mediated strategy can be employed for the reductive etherification of diaryl ketones, which proceeds through a diarylcarbinol intermediate. researchgate.net Bis(4-fluorophenyl)methanol is also utilized in the synthesis of aromatic polyethers via nucleophilic aromatic substitution, where the hydroxyl group can be further functionalized. ossila.com

Table 1: Representative Etherification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Secondary Benzylic Alcohol | Primary Alcohol | Iron(III) Triflate | Unsymmetrical Ether | acs.org |

| Diaryl Ketone | Diphenylphosphine oxide / Base | - | Tertiary Ether | researchgate.net |

| Bis(4-fluorophenyl)methanol | - | - | Aromatic Polyether | ossila.com |

The hydroxyl group of bis(4-fluorophenyl)methanol can be replaced with a sulfur-containing moiety to form thioethers (sulfides), which can be subsequently oxidized to sulfoxides. A common route involves an acid-catalyzed coupling with a thiol. For example, bis(4-fluorophenyl)methanol reacts with thioglycolic acid in trifluoroacetic acid (TFA) to yield 2-((bis(4-fluorophenyl)methyl)thio)acetic acid. While Lawesson's reagent is primarily known for converting carbonyls to thiocarbonyls, related thionation chemistry can be applied to alcohols. wikipedia.orgmdpi.com

Once the sulfide (B99878) is formed, it can be selectively oxidized. A widely used method for the oxidation of sulfides to sulfoxides employs hydrogen peroxide, often in a solvent like acetic acid or methanol (B129727). nih.govmdpi.com This transformation is a key step in the synthesis of various biologically active molecules. The oxidation must be carefully controlled to prevent overoxidation to the corresponding sulfone. mdpi.com For instance, the oxidation of (bis(4-fluorophenyl)methyl)sulfide derivatives using hydrogen peroxide in acetic acid and methanol affords the corresponding racemic sulfoxide (B87167) analogues. nih.gov

Table 2: Synthesis of Sulfides and Sulfoxides

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Bis(4-fluorophenyl)methanol | Thioglycolic acid, TFA | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | Thioetherification | |

| Sulfide derivative | H₂O₂, Acetic Acid, Methanol | Racemic Sulfoxide | Oxidation | nih.gov |

| General Sulfide | H₂O₂, Cyanuric chloride | Sulfoxide | Oxidation | chemicalbook.com |

Carbon-Carbon Bond Forming Reactions Involving the Central Carbon

The central carbon atom of bis(4-fluorophenyl)methanol, being benzylic, is activated towards the formation of new carbon-carbon bonds, most notably through Friedel-Crafts alkylation reactions.

Bis(4-fluorophenyl)methanol is considered a highly electronically deactivated benzylic alcohol due to the electron-withdrawing nature of the two fluorine atoms. researchgate.netresearchgate.net Despite this deactivation, it can undergo dehydrative Friedel-Crafts reactions. researchgate.netresearchgate.netwiley.comwiley.comnih.gov A successful strategy involves the use of a catalytic amount of a strong Brønsted acid, such as hexafluoroantimonic acid (HSbF₆), in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.netwiley.comwiley.com This solvent plays a crucial role, as it forms catalytically active aggregates with the Brønsted acid, enabling the reaction to proceed where traditional solvents fail. wiley.comwiley.com The reaction likely proceeds through an SN1-type mechanism, involving the formation of a stabilized carbenium ion intermediate that is then attacked by an arene nucleophile. researchgate.netwiley.com This method allows for the synthesis of highly fluorinated diarylmethanes from the corresponding deactivated alcohol in a single catalytic step. researchgate.net

Table 3: Friedel-Crafts Alkylation of a Deactivated Benzylic Alcohol

| Alcohol Substrate | Arene Nucleophile | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Deactivated Benzylic Alcohol | m-Xylene | HSbF₆·6H₂O | HFIP | Diarylalkane | researchgate.netwiley.com |

| Deactivated Benzylic Alcohol | Various arenes | Brønsted Acid | HFIP | Deactivated Diarylmethane | researchgate.netwiley.com |

Nitrogen-Containing Derivative Synthesis

The introduction of nitrogen-containing functional groups is another important transformation of bis(4-fluorophenyl)methanol, typically achieved through nucleophilic substitution pathways.

The hydroxyl group of bis(4-fluorophenyl)methanol can be displaced by nitrogen nucleophiles such as amines and azides to form C-N bonds. The Mitsunobu reaction, for example, provides a mild method for the stereospecific substitution of alcohols with amine pronucleophiles to furnish secondary amines. acs.org This reaction has been used to synthesize compounds like 1-benzyl-4-(bis(4-fluorophenyl)methyl)piperazine. acs.org

Reactions with azides are also well-documented. A straightforward treatment of tertiary alcohols like (2-chlorophenyl)-bis-(4-fluorophenyl)methanol with sodium azide (B81097) (NaN₃) and sulfuric acid (H₂SO₄) can lead to the formation of N-substituted imines. mdpi.comresearchgate.net This transformation proceeds through a consecutive process involving nucleophilic substitution to form a tertiary azide, followed by a Schmidt reaction. The use of sodium azide is a common strategy for introducing the azido (B1232118) group, which is a versatile functional group for further transformations, such as cycloadditions. nih.govnih.gov

Table 4: Synthesis of Nitrogen-Containing Derivatives

| Starting Material | Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bis(4-fluorophenyl)methanol | 1-Benzylpiperazine | ADDP, NHP-butane P-8 | Secondary Amine | acs.org |

| (2-chlorophenyl)-bis-(4-fluorophenyl)methanol | Sodium Azide | H₂SO₄ | Imine | mdpi.comresearchgate.net |

| General Alcohol | Sodium Azide | Various | Azide | nih.govnih.gov |

Schmidt Reaction Analogs for Imine Formation from Bis(4-fluorophenyl)methanol Derivatives

The Schmidt reaction, a versatile tool in organic synthesis, traditionally involves the reaction of hydrazoic acid with a carbonyl compound or an alcohol to yield amines or amides. A lesser-explored but valuable variant of this reaction utilizes tertiary alcohols and azides to furnish N-substituted imines. mdpi.comresearchgate.net This transformation proceeds through a C=N bond formation, driven by an alkyl or aryl 1,2-migration initiated by the nucleophilic attack of an azide on an electrophilic center derived from the tertiary alcohol, followed by the loss of molecular nitrogen. mdpi.comresearchgate.net This methodology has proven effective in the synthesis of various nitrogen-containing compounds, including alkaloids and compounds with medicinal applications. mdpi.comresearchgate.netresearchgate.net

Recent research has demonstrated an unprecedented application of this reaction in the functionalization of bis(4-fluorophenyl)methanol derivatives. Specifically, the synthesis of a novel N,1,1-triaryl imine has been achieved from a halogenated triphenylmethyl alcohol precursor. researchgate.net

In a notable study, (2-chlorophenyl)-bis-(4-fluorophenyl)methanol was used as the starting tertiary alcohol. mdpi.com The straightforward treatment of this alcohol with sodium azide and sulfuric acid resulted in the exclusive formation of the corresponding imine, [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. mdpi.com This reaction showcases a novel version of the Schmidt reaction, yielding a halogen-containing N,1,1-triaryl imine. researchgate.net

The proposed mechanism for this transformation begins with the O-protonation of the starting alcohol, (2-chlorophenyl)-bis-(4-fluorophenyl)methanol. researchgate.net This is followed by substitution with the azide ion to form a trityl azide intermediate. researchgate.net Subsequently, a 1,2-migration of an aryl group occurs, accompanied by the loss of molecular nitrogen, to afford the final imine product. researchgate.net

Detailed Research Findings

The synthesis of [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine from (2-chlorophenyl)-bis-(4-fluorophenyl)methanol via a Schmidt reaction analog has been reported with a high yield. mdpi.comresearchgate.net The experimental procedure involved the dropwise addition of a solution of the tertiary alcohol in toluene (B28343) to a mixture of sodium azide in water at a controlled temperature, followed by purification. researchgate.net

Reaction Scheme

Interactive Data Table: Synthesis of [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine researchgate.net

| Reactant | Reagents | Solvent | Product | Yield (%) | Melting Point (°C) |

| (2-chlorophenyl)-bis-(4-fluorophenyl)methanol | Sodium azide, Sulfuric acid | Toluene | [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine | 87 | 115 |

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Pharmaceutical Building Blocks

The utility of bis(4-fluorophenyl)methanol as a precursor is well-established in the synthesis of various pharmaceutical agents. Its structural core is integrated into molecules designed to interact with specific biological targets, leading to the development of drugs with a range of therapeutic effects.

Utility in the Synthesis of Antipsychotic Drug Analogues (e.g., Fluspirilene (B1673487), Pimozide (B1677891), Penfluridol)

Bis(4-fluorophenyl)methanol is a key starting material for the synthesis of several diphenylbutylpiperidine antipsychotic drugs, including fluspirilene, pimozide, and penfluridol. ossila.com

The synthesis of Fluspirilene involves a multi-step process where a derivative of bis(4-fluorophenyl)methanol is a key intermediate. google.com A process for preparing a fluspirilene intermediate, 4,4'-(4-chlorobutane-1,1-diyl)bis(fluorobenzene), has been developed, highlighting the importance of the bis(4-fluorophenyl)methyl group in the final drug structure. google.com

For the synthesis of Pimozide , a member of the benzimidazole (B57391) class, a crucial step involves the reaction of 1-chloro-4,4-di-(4-fluorophenyl)butane with 4-(2-oxo-1-benzimidazolinyl)piperidine. google.comgoogle.comnih.gov This demonstrates the direct incorporation of the bis(4-fluorophenyl)butyl moiety, derived from bis(4-fluorophenyl)methanol, into the final pimozide molecule. google.comgoogle.com

The preparation of Penfluridol also utilizes intermediates derived from bis(4-fluorophenyl)methanol. One synthetic route involves the reaction of 4,4'-difluorobenzophenone (B49673) to form a cyclopropyl (B3062369) carbinol derivative, which is then converted to 1,1-bis(4-fluorophenyl)-4-chlorobutane. This chloro derivative is subsequently reacted with a substituted piperidine (B6355638) to yield penfluridol. google.com

| Drug Name | Drug Class | Key Intermediate Derived from Bis(4-fluorophenyl)methanol |

| Fluspirilene | Diphenylbutylpiperidine | 4,4'-(4-chlorobutane-1,1-diyl)bis(fluorobenzene) google.com |

| Pimozide | Benzimidazole | 1-chloro-4,4-di-(4-fluorophenyl)butane google.comgoogle.com |

| Penfluridol | Diphenylbutylpiperidine | 1,1-bis(4-fluorophenyl)-4-chlorobutane google.com |

Preparation of Dopamine (B1211576) Transporter (DAT) Inhibitors and Modafinil (B37608) Derivatives

The bis(4-fluorophenyl)methyl moiety is a key structural feature in a class of potent and selective dopamine transporter (DAT) inhibitors. nih.gov A series of N-substituted 3-alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues have been synthesized and shown to function as dopamine uptake inhibitors. nih.gov These compounds are being investigated for their potential as treatments for cocaine abuse and other disorders related to the dopamine transporter. nih.govnih.gov

Furthermore, bis(4-fluorophenyl)methanol derivatives are utilized in the synthesis of analogues of Modafinil, a wakefulness-promoting agent. univie.ac.at For instance, the compound (S)-MK-26, a potent and selective DAT inhibitor, is structurally related to Modafinil and its synthesis involves precursors that incorporate the bis(4-fluorophenyl)methyl group. univie.ac.at Research has also explored the synthesis of various modafinil derivatives with potential anti-inflammatory activity. nih.govsigmaaldrich.commdpi.com

Synthesis of Neuroprotective Agents

Recent research has highlighted the use of bis(4-fluorophenyl)methanol in the synthesis of novel neuroprotective agents. nih.gov For example, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and screened for their ability to inhibit acetylcholinesterase, a key target in the treatment of Alzheimer's disease. nih.gov Some of these derivatives have shown promising activity. nih.gov The development of such compounds, including those with polycyclic cage structures, is an active area of research aimed at addressing neurodegenerative disorders. researchgate.net

Application in Advanced Polymer Chemistry

Beyond its role in pharmaceuticals, bis(4-fluorophenyl)methanol is a valuable monomer in the field of polymer chemistry. ossila.com

Monomer for Aromatic Polyethers and Poly(aryl ether ketones)

Bis(4-fluorophenyl)methanol is utilized as a monomer in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions. ossila.com The resulting polymers can possess desirable properties such as high thermal stability. Additionally, the hydroxyl group in the monomer can be further functionalized, allowing for the creation of graft polymers. ossila.com

This monomer is also employed in the preparation of poly(aryl ether ketones) (PAEKs). ossila.com These high-performance thermoplastics are known for their excellent mechanical strength and thermal resistance. The incorporation of the fluorinated moiety from bis(4-fluorophenyl)methanol can enhance the properties of the resulting polymers. nih.gov

| Polymer Type | Synthesis Method | Key Feature |

| Aromatic Polyethers | Nucleophilic Aromatic Substitution | Potential for further functionalization ossila.com |

| Poly(aryl ether ketones) (PAEKs) | Polycondensation | Enhanced thermal and mechanical properties ossila.comnih.gov |

Catalytic Applications of Bis(4-fluorophenyl)methanol and its Derivatives

The catalytic applications involving this diarylmethanol are primarily centered on its synthesis from the corresponding ketone and its use as a scaffold in creating more complex molecules.

While specific documented instances of Bis(4-fluorophenyl)methanol as a catalyst or substrate in boronic acid-catalyzed reactions are not prevalent in readily available literature, the principles of this catalysis suggest a potential role. Boronic acid catalysis (BAC) is an emerging field where boronic acids are used to activate hydroxyl groups. rsc.org This activation facilitates their direct transformation into useful products under mild conditions, avoiding the need for harsher reagents. rsc.org

The mechanism generally involves the reversible formation of a boronate ester between the boronic acid and the alcohol's hydroxyl group. In the presence of an appropriate acid, this intermediate can be activated to form a carbocation, which is then susceptible to attack by a nucleophile. rsc.orgacs.org Given that Bis(4-fluorophenyl)methanol is a benzylic alcohol, its hydroxyl group is a candidate for such activation. acs.org The stability of the resulting bis(4-fluorophenyl)methyl carbocation would be a key factor in its reactivity.

This catalytic strategy could potentially be applied to reactions such as:

Friedel-Crafts-type alkylations: Where the activated alcohol reacts with arenes. rsc.org

Deoxygenative couplings: Where the alcohol is coupled with nucleophiles like organosilanes or potassium trifluoroborates. acs.org

The use of highly fluorinated boronic acids, such as pentafluorophenylboronic acid, has been shown to be effective in activating benzylic alcohols for such transformations. acs.org

Table 1: Potential Boronic Acid-Catalyzed Reactions Involving Diaryl-Methanol Activation

| Reaction Type | Catalyst Type | General Substrates | Potential Product from Bis(4-fluorophenyl)methanol |

| Friedel-Crafts Alkylation | Arylboronic Acid | Benzylic Alcohols, Arenes | 1,1-bis(4-fluorophenyl)alkanes |

| Deoxygenative Coupling | Ferrocenium Boronic Acid | π-activated Alcohols, Organosilanes | Functionalized diarylmethanes |

Enantiomerically pure diarylmethanols are crucial intermediates for the synthesis of various biologically active molecules. The catalytic asymmetric synthesis of these compounds, including chiral versions of Bis(4-fluorophenyl)methanol, is a significant area of research. These methods aim to produce a single enantiomer of a chiral molecule, which is often essential for its desired biological activity.

The primary strategies for achieving enantiomerically enriched diarylmethanols are:

Asymmetric reduction of prochiral diarylketones: This is the most common approach, where a non-chiral ketone, such as 4,4'-difluorobenzophenone, is reduced to the corresponding alcohol using a chiral catalyst and a reducing agent.

Asymmetric addition of aryl organometallic reagents to arylaldehydes: This involves the addition of an aryl group to an aldehyde, guided by a chiral catalyst to control the stereochemistry of the newly formed chiral center.

Stereoselective synthesis using chiral catalysts or biocatalysts is highlighted as a method to improve the enantiomeric purity of compounds like Bis(4-fluorophenyl)methanol for specific applications.

Ruthenium(II) complexes are highly effective catalysts for transfer hydrogenation, a process widely used for the reduction of ketones to alcohols. openstax.org This reaction is directly applicable to the synthesis of Bis(4-fluorophenyl)methanol from its precursor, 4,4'-difluorobenzophenone.

In transfer hydrogenation, a hydrogen donor, typically an alcohol like isopropanol (B130326), is used to transfer hydrogen to the substrate in the presence of the catalyst. openstax.org Chiral Ru(II) complexes, particularly those with diamine or amino alcohol ligands, are renowned for their ability to perform this reaction asymmetrically, yielding enantiomerically enriched alcohols.

The general reaction is as follows: (FC₆H₄)₂C=O + (CH₃)₂CHOH (FC₆H₄)₂CHOH + (CH₃)₂C=O

Research has shown that catalysts generated from precursors like RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂ are highly active for the asymmetric hydrogenation of ketones. These reactions can achieve high yields and excellent enantiomeric excess (ee), often on a large scale.

Table 2: Representative Ruthenium(II) Catalysts for Ketone Hydrogenation

| Catalyst Precursor | Ligand Type | Typical Hydrogen Source | Key Feature |

| RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂ | N-tosylethylenediamine | H₂ gas or 2-propanol | High enantioselectivity for aromatic ketones |

| [RuCl₂(p-cymene)]₂ | 2,2′-bibenzimidazole | 2-propanol | Efficient for a range of ketones, including halogenated ones |

| RuHCl(CO)(PPh₃)₃ | Phosphine | 2-propanol or formic acid | Used in C-C bond-forming transfer hydrogenations |

Mechanistic Studies of Reactions Involving Bis(4-fluorophenyl)methanol

Understanding the reaction mechanisms is crucial for optimizing existing catalytic processes and designing new ones.

The Schmidt reaction is a classic organic reaction that converts ketones into amides using hydrazoic acid (HN₃) under acidic conditions. rsc.org This reaction provides a pathway to synthesize amide derivatives from 4,4'-difluorobenzophenone, a direct precursor to Bis(4-fluorophenyl)methanol.

The mechanism for the Schmidt reaction of a ketone proceeds through several key steps:

Protonation: The carbonyl oxygen of the ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydrazoic acid acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated azidohydrin intermediate.

Dehydration: The azidohydrin intermediate loses a molecule of water to form a diazoiminium ion.

Rearrangement: One of the aryl groups (in this case, a 4-fluorophenyl group) migrates from the carbon to the adjacent nitrogen atom, with the simultaneous expulsion of dinitrogen (N₂), a very stable leaving group. This rearrangement step forms a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is then attacked by water.

Tautomerization: The resulting species undergoes deprotonation and tautomerization to yield the final stable amide product.

This reaction is closely related to the Beckmann rearrangement.

The study of intermediates and transition states provides deep insight into how catalysts function.

In Ruthenium-Catalyzed Transfer Hydrogenation: The mechanism of ketone reduction by many Ru(II)-diamine catalysts is understood to operate via a "metal-ligand bifunctional" pathway. This concerted, outer-sphere mechanism does not involve direct coordination of the ketone to the ruthenium center. Instead, the key intermediates and transition state involve:

Ru-H Species: The active catalyst is a ruthenium hydride species, formed in the presence of a base and the hydrogen donor (e.g., isopropanol).

Six-Membered Pericyclic Transition State: The hydrogen transfer occurs through a six-membered ring transition state. In this state, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen of the ketone, respectively. This concerted transfer dictates the stereochemistry of the resulting alcohol product when a chiral ligand is used.

In the Schmidt Reaction: The key intermediates in the Schmidt reaction pathway have been identified through various studies. As outlined previously (5.2.1), these include:

Azidohydrin Intermediate (I): Formed from the initial addition of hydrazoic acid to the protonated ketone.

Diazoiminium Ion: Generated after the elimination of water from the azidohydrin.

Nitrilium Intermediate: A key species formed after the migratory rearrangement and loss of nitrogen gas. This cation is stabilized by the nitrogen atom and is readily captured by water to lead to the final product.

Kinetic and Thermodynamic Studies of Transformations

A comprehensive review of available scientific literature reveals a notable scarcity of specific kinetic and thermodynamic data for transformations involving Bis(4-fluorophenyl)methanol. While the compound is a known precursor in the synthesis of various pharmaceuticals and polymers, detailed quantitative studies on the rates, energetics, and equilibria of its reactions are not extensively reported in publicly accessible research.

General chemical principles suggest that transformations of Bis(4-fluorophenyl)methanol, such as dehydration or substitution reactions, would be governed by the electronic effects of the para-fluoro substituents and the stability of potential carbocation intermediates. The electron-withdrawing nature of the fluorine atoms would likely influence the reaction kinetics, potentially affecting the activation energy of the transition state. For instance, in an acid-catalyzed dehydration reaction, the rate would be dependent on the stability of the resulting bis(4-fluorophenyl)methyl carbocation.

Thermodynamically, the feasibility of a transformation is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For a reaction like dehydration, which typically has a positive entropy change due to the formation of a small molecule (water), the spontaneity would be favored at higher temperatures. However, without specific experimental data for Bis(4-fluorophenyl)methanol, any discussion of reaction spontaneity and equilibrium position remains qualitative.

Although one study describes the dehydration of Bis(4-fluorophenyl)methanol with 3-mercaptopropan-1-ol in the presence of trifluoroacetic acid, it focuses on the synthetic outcome rather than providing kinetic or thermodynamic parameters. The reaction was reported to proceed to provide the corresponding sulfide (B99878) alcohol in quantitative yield, indicating a thermodynamically favorable process under the specified conditions.

The lack of dedicated kinetic and thermodynamic studies for Bis(4-fluorophenyl)methanol highlights a potential area for future research. Such studies would be invaluable for optimizing reaction conditions in its synthetic applications and for a deeper understanding of its chemical behavior.

Conclusion

Advanced Analytical and Computational Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful suite of non-destructive tools for probing the molecular structure of Bis(4-fluorophenyl)methanol.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. The FT-IR spectrum of Bis(4-fluorophenyl)methanol is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Bis(4-fluorophenyl)methanol Expected ranges based on general spectroscopic tables and data for related compounds. sigmaaldrich.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (methine) | Stretch | ~2900 | Weak |

| Aromatic C=C | Stretch | 1600, 1500, 1450 | Medium to Strong |

| C-O | Stretch | 1260 - 1050 | Strong |

| C-F | Stretch | 1250 - 1000 | Strong |

Mass Spectrometry: LC-MS/MS, GC-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of Bis(4-fluorophenyl)methanol and to elucidate its structure through the analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for its analysis. nih.gov

The molecular weight of Bis(4-fluorophenyl)methanol is 220.21 g/mol . scbt.comsigmaaldrich.com In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner. A common fragmentation pathway for secondary alcohols involves the loss of a water molecule (H₂O) and cleavage of the bond between the methine carbon and one of the fluorophenyl rings.

Interactive Data Table: Predicted Mass Spectrometry Data for Bis(4-fluorophenyl)methanol Adducts

| Adduct | m/z |

| [M+H]⁺ | 221.07726 |

| [M+Na]⁺ | 243.05920 |

| [M-H]⁻ | 219.06270 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of Bis(4-fluorophenyl)methanol is characterized by absorption bands arising from π → π* transitions within the aromatic rings. While specific experimental data for Bis(4-fluorophenyl)methanol is sparse in the reviewed literature, related compounds containing fluorophenyl groups show absorption maxima (λmax) in the UV region. For instance, a spiro[indole-3,3'-pyrrolizine] derivative with a (4-fluorophenyl)carbonyl group exhibits a λmax at 260 nm. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. Bis(4-fluorophenyl)methanol is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR-silent, and this technique is not applicable for its direct characterization.

Crystallographic Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and crystal packing can be determined.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids like bis(4-fluorophenyl)methanol and its derivatives. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For instance, the crystal structure of a methanol (B129727) clathrate of (4-fluorophenyl)-diphenylmethanol has been elucidated using SCXRD, revealing key hydrogen bonding interactions. researchgate.net In a related study on a derivative, 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, SCXRD analysis showed that the 4-fluorophenyl rings adopt a cis configuration and are twisted relative to the acenaphthene (B1664957) core, with dihedral angles of 87.02(7)° and 51.86(8)°. iucr.orgnih.gov This study also highlighted the formation of a five-membered intramolecular O—H⋯O hydrogen bond. iucr.orgnih.gov

The power of SCXRD is further demonstrated in the structural analysis of complex molecules derived from bis(4-fluorophenyl)methanol. For example, in the case of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), SCXRD confirmed the molecular structure and revealed a puckered conformation for the tetrahydropyridine (B1245486) ring. acs.org Similarly, the crystal structure of dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) showed that the two indole (B1671886) ring systems are nearly perpendicular to each other. nih.gov

Selected Crystallographic Data for Bis(4-fluorophenyl)methanol Derivatives

This table summarizes key crystallographic parameters obtained from single crystal X-ray diffraction studies of various derivatives of bis(4-fluorophenyl)methanol, illustrating the precise structural information that can be obtained.

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene | Monoclinic | P2₁/c | 87.02(7) and 51.86(8) (4-fluorophenyl rings to naphthalene) | iucr.orgnih.gov |

| Dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate) | Monoclinic | P2₁/c | 84.0(5) (between indole rings) | nih.gov |

| Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) | Triclinic | P-1 | N/A | acs.org |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. This method maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules.

For derivatives of bis(4-fluorophenyl)methanol, Hirshfeld analysis has been instrumental in understanding the nature and contribution of various intermolecular interactions. In a study of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, Hirshfeld analysis revealed that the most significant contributions to the surface contacts were from H⋯H (47.0%), Cl⋯H (19.5%), C⋯H (12.1%), and F⋯H (10.7%) interactions. iucr.org This indicates the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

This table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for different bis(4-fluorophenyl)methanol derivatives, illustrating the dominant interactions in their crystal structures.

| Compound | H⋯H (%) | F⋯H/H⋯F (%) | Other Key Contacts (%) | Reference |

|---|---|---|---|---|

| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | 47.0 | 10.7 | Cl⋯H (19.5), C⋯H (12.1) | iucr.org |

| N,1,1-triaryl imine derivative | 42.5 | 15.3 | Cl···H/H···Cl (4.9) | researchgate.net |

| Schiff base complex (Molecule A) | 49.9 | 6.4 | O⋯H/H⋯O (14.9), H⋯C/C⋯H (14.1) | nih.gov |

| Schiff base complex (Molecule B) | 47.9 | 16.8 | O⋯H/H⋯O (13.8), H⋯C/C⋯H (11.8) | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides a powerful avenue to investigate the properties of bis(4-fluorophenyl)methanol and its derivatives at the molecular level, complementing experimental findings and offering predictive insights.

Density Functional Theory (DFT) Calculations for Geometric Optimization, Electronic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can provide accurate bond lengths and angles that are often in good agreement with experimental data from SCXRD. dergipark.org.tr For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain the optimized geometry of related compounds. researchgate.net

Beyond structural parameters, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr Furthermore, DFT can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with other molecules, such as biological receptors. For derivatives of bis(4-fluorophenyl)methanol that have therapeutic potential, MD simulations can be used to model their binding to target proteins.

In a study of atypical dopamine (B1211576) transporter (DAT) inhibitors derived from bis(4-fluorophenyl)methanol, flexible ligand docking was performed using protein conformations obtained from microsecond-scale MD simulations of DAT. nih.gov This approach helps to understand the binding modes and affinities of these ligands, guiding the design of more potent and selective inhibitors.

Quantum Chemical Calculations for Global Reactivity Descriptors and Thermochemical Parameters

Quantum chemical calculations, often performed using DFT, can provide a range of global reactivity descriptors that quantify a molecule's chemical behavior. These descriptors include ionization potential, electron affinity, chemical hardness, softness, chemical potential, and electrophilicity index. researchgate.net These parameters help in understanding the reactive sites within a molecule and predicting its behavior in chemical reactions.

Thermochemical parameters such as enthalpy, entropy, and heat capacity can also be computed. researchgate.net These calculations provide valuable information on the thermodynamic stability of the molecule and its derivatives under different conditions.

Calculated Global Reactivity Descriptors for a Benzodiazepine Derivative

This table shows global reactivity descriptors for 2,4-Bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, calculated using DFT, which provide insight into its chemical reactivity.

| Parameter | Value | Reference |

|---|---|---|

| Ionization Potential (I) | 5.72 eV | researchgate.net |

| Electron Affinity (A) | 1.93 eV | researchgate.net |

| Global Hardness (η) | 1.895 eV | researchgate.net |

| Softness (S) | 0.2694 eV⁻¹ | researchgate.net |

| Chemical Potential (μ) | -3.825 eV | researchgate.net |

| Electronegativity (χ) | 3.825 eV | researchgate.net |

| Electrophilicity Index (ω) | 3.860 eV | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship has spurred the development of greener and more efficient methods for synthesizing Bis(4-fluorophenyl)methanol and related diarylmethanols. chemistryjournals.net The goal is to move beyond traditional synthetic pathways, which often rely on hazardous reagents and energy-intensive conditions, towards more sustainable alternatives. chemistryjournals.net

Key strategies in this domain include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. researchgate.net Research has demonstrated the utility of biocatalysts, such as lipases and reductases, for the enantioselective synthesis of chiral intermediates. core.ac.ukgoogle.com For instance, enzymes like Candida antarctica lipase (B570770) B (Novozym 435) are used for resolutions, while reductases from various microbial strains (e.g., Candida and Pichia) can achieve high enantiomeric excess in the reduction of corresponding ketones. core.ac.uk This approach is highly valuable for producing enantiomerically pure compounds, which are often required in the pharmaceutical industry. researchgate.net

Alternative Solvents and Reaction Conditions : Green chemistry principles encourage replacing traditional volatile organic solvents with more benign options like water or ionic liquids. chemistryjournals.net Furthermore, solvent-free reaction conditions are being explored. One study reported the synthesis of a symmetrical ether from Bis(4-fluorophenyl)methanol using a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions at elevated temperatures. researchgate.net

Streamlined Synthesis : Methodologies that reduce the number of synthetic steps, such as one-pot reactions, are gaining traction. A one-pot synthesis involving the reaction of Bis(4-fluorophenyl)methanol with 2-mercapto-N-methylacetamide in trifluoroacetic acid (TFA) has been developed, which streamlines the process by eliminating the need to isolate intermediates.

Flow Chemistry : The application of flow chemistry systems presents an opportunity for the safer, more controlled, and scalable synthesis of diarylmethanols. chemistryjournals.netbeilstein-journals.org

These innovative synthetic routes not only aim to reduce the environmental footprint but also to improve yield, purity, and economic viability.

Exploration of New Catalytic Applications Beyond Established Paradigms

While Bis(4-fluorophenyl)methanol is primarily known as a synthetic building block, research is beginning to uncover the catalytic potential of its derivatives and related fluorinated structures. This exploration moves beyond its passive role as a precursor to an active role in facilitating chemical transformations.

Derivatives in Asymmetric Synthesis : Chiral derivatives of Bis(4-fluorophenyl)methanol are instrumental in the synthesis of potent and selective therapeutic agents. For example, its core structure is found in molecules designed as dopamine (B1211576) transporter inhibitors, where the precise three-dimensional arrangement is crucial for biological activity. researchgate.net The synthesis of these complex molecules often relies on asymmetric methods where chiral catalysts or auxiliaries are employed. researchgate.net

Catalytic Activity of Related Structures : Studies on structurally analogous compounds suggest potential catalytic functions. For instance, bis(4-fluorophenyl) diselenide has been shown to catalyze C-Se bond formation reactions, highlighting the potential for fluorinated diaryl compounds to participate in catalytic cycles.

Ruthenium-Catalyzed Reactions : Ruthenium complexes are effective catalysts for the dehydrogenation of secondary alcohols to their corresponding ketones. arabjchem.org While this represents the reverse of alcohol synthesis, understanding these catalytic systems provides insight into designing reactions where Bis(4-fluorophenyl)methanol or its derivatives could act as ligands or part of a larger catalytic system. arabjchem.orgcardiff.ac.uk The electronic properties imparted by the fluorine atoms can influence the stability and activity of such metal complexes.

The table below summarizes emerging catalytic research areas involving fluorinated compounds related to Bis(4-fluorophenyl)methanol.

Table 1: Emerging Catalytic Research Areas

| Research Area | Catalyst Type / System | Potential Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| Asymmetric Synthesis | Chiral Piperazine Derivatives | Dopamine Transporter Inhibitors | Efficient synthesis of enantiomerically pure products with high optical purity. | researchgate.net |

| C-Se Bond Formation | Bis(4-fluorophenyl) diselenide | Synthesis of Unsymmetrical Diaryl Selenides | Compound acts as an efficient catalyst for C(sp²)–H bond activation under mild conditions. |

Advanced Materials Science Applications Utilizing Fluorinated Building Blocks

The unique properties conferred by fluorine atoms—such as high electronegativity, thermal stability, and hydrophobicity—make Bis(4-fluorophenyl)methanol a valuable building block in materials science. ossila.comalfa-chemistry.com Its incorporation into polymer backbones can lead to advanced materials with tailored properties for demanding applications.

High-Performance Polymers : Bis(4-fluorophenyl)methanol is a key monomer in the synthesis of fluorinated aromatic polymers, such as poly(aryl ether)s and poly(aryl ether ketone)s (PAEKs). ossila.com These polymers are synthesized via nucleophilic aromatic substitution reactions and are prized for their exceptional thermal stability and mechanical strength, making them suitable for use in the aerospace and automotive industries.

Fluorinated Conjugated Polymers : In the field of organic electronics, fluorination is a critical strategy for developing high-performance n-type and ambipolar semiconducting polymers. nih.gov Introducing fluorine atoms into a polymer's backbone can lower its molecular orbital energy levels (HOMO/LUMO), enhance the planarity of the structure through nonbonding interactions (e.g., F⋯S), and influence charge carrier transport performance. nih.govrsc.org These materials are applied in organic field-effect transistors (OFETs) and organic solar cells. nih.gov

Graft Polymers : The reactive hydroxyl group in Bis(4-fluorophenyl)methanol provides a site for further functionalization. ossila.com This allows it to be used in "grafting to" methods to create graft polymers, which are advanced materials with highly specific, engineered properties. ossila.com

The influence of fluorine as a building block is summarized below.

Table 2: Impact of Fluorinated Building Blocks on Material Properties

| Property | Effect of Fluorination | Resulting Application | Reference(s) |

|---|---|---|---|

| Thermal & Mechanical Stability | Enhances stability due to strong C-F bonds. | High-performance engineering plastics (e.g., for aerospace). | |

| Electronic Properties | Lowers HOMO/LUMO energy levels, enhances electron-deficiency. | Organic semiconductors for transistors and solar cells. | nih.gov |

| Molecular Structure | Can increase backbone coplanarity via intramolecular interactions. | Improved charge transport in conjugated polymers. | nih.govrsc.org |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules like Bis(4-fluorophenyl)methanol. wiley.comrsc.org These in silico methods provide deep mechanistic insights and guide the rational design of new derivatives with specific, desirable properties.

Mechanistic Elucidation : DFT calculations are employed to investigate reaction mechanisms at the atomic level. For example, studies on the trifluoromethylation of carbonyls have used DFT to understand the role of catalysts and additives, helping to optimize reaction conditions for higher yields and enantioselectivity. wiley.comrsc.org This knowledge is transferable to systems involving the synthesis or reaction of Bis(4-fluorophenyl)methanol.

Predicting Reactivity and Stability : Quantum mechanical methods can predict the electronic properties and reactivity of fluorinated ketones and carbinols. nih.gov Structure-activity relationship studies have shown that properties like the electrophilicity of the carbonyl carbon and the equilibrium between keto and hydrate (B1144303) forms are crucial for biological activity. nih.gov Computational models can quantify these effects, explaining, for instance, why fluorination dramatically enhances the potency of certain enzyme inhibitors. nih.gov

Rational Design of Novel Derivatives : By simulating how structural modifications impact molecular properties, researchers can computationally design novel derivatives of Bis(4-fluorophenyl)methanol. This predictive power accelerates the discovery of molecules with tailored functions, whether for improved metabolic stability in drug candidates or enhanced electronic properties in materials. rsc.orgnih.gov For example, molecular docking studies help predict how different derivatives will bind to target proteins, guiding the synthesis of more effective therapeutic agents. nih.gov

The table below highlights the application of computational methods in the study of fluorinated carbinols and related compounds.

Table 3: Computational Approaches in Fluorinated Carbinol Research

| Computational Method | Objective | Key Insights Provided | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate Reaction Mechanisms | Optimization of catalyst structures; understanding the role of additives in asymmetric synthesis. | wiley.comrsc.org |

| Quantum Mechanics (QM) / Molecular Dynamics (MD) | Analyze Structure-Activity Relationships | Correlation of electronic properties (e.g., electrophilicity) with inhibitory activity; balancing reactivity and steric effects. | nih.gov |

| Molecular Docking | Predict Ligand-Protein Binding | Modeling the interaction of derivatives with biological targets (e.g., hDAT) to predict behavioral profiles and guide drug design. | nih.gov |

Q & A

Q. What are the common synthetic routes for Bis(4-fluorophenyl)methanol, and how are reaction conditions optimized?

Bis(4-fluorophenyl)methanol can be synthesized via nucleophilic substitution or esterification reactions. For example, refluxing diethylketone with 4-fluorobenzaldehyde and ammonium acetate in methanol yields the compound after recrystallization . Optimization involves adjusting reaction time, temperature (e.g., 0.5 hours at reflux), and solvent polarity. Purification is typically achieved using column chromatography or recrystallization from methanol .

Q. Which analytical techniques are used to characterize Bis(4-fluorophenyl)methanol?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.44 ppm for aromatic protons, δ 186.48 ppm for carbonyl groups) confirm structure and purity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC separates the compound from degradation products .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., methanol solvate structures) .

- Melting Point Analysis : Standardized open capillary methods (e.g., 43–45°C) .

Q. What are the key physicochemical properties affecting experimental design?

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 220.22 g/mol | |

| Melting Point | 43–45°C | |

| Boiling Point | 143°C at 3 mmHg | |

| Solubility | Low in water; soluble in methanol | |

| Stability | Hygroscopic; store in dry conditions |

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability?

Hydrogen bonding significantly stabilizes the crystal lattice. In methanol-solvated structures, O–H···N and O–H···O interactions (2.1–2.8 Å) dominate, contributing 13.7% of Hirshfeld surface interactions . Fluorine-mediated C–H···F contacts (2.6–2.8 Å) further stabilize packing . These interactions reduce molecular mobility, enhancing thermal stability.

Q. How can researchers resolve contradictions in crystallographic data between studies?

Discrepancies often arise from refinement software choices or data resolution. For example:

- Use SHELX programs (e.g., SHELXL-2014/7) for high-resolution refinement, ensuring anisotropic displacement parameters and riding hydrogen models .

- Cross-validate with PowDLL/X’Pert HighScore Plus for powder XRD comparisons between experimental and calculated patterns .

- Report weighting schemes (e.g., ) to standardize refinement .

Q. What methodologies analyze degradation products of Bis(4-fluorophenyl)methanol?

Degradation studies employ:

- Microemulsion Liquid Chromatography (MELC) : Separates degradation products like 4-fluorobenzaldehyde using sodium dodecyl sulfate/butanol/n-heptane mobile phases .

- Competitive Radioligand Binding Assays : Quantify interactions with biological targets (e.g., mAChR ligands) using H-N-methylscopolamine .

- ESI-MS/UV-HPLC : Characterize degradation pathways and metabolite structures .

Q. How does stereochemistry in derivatives affect biological activity?

In piperidin-4-one derivatives, aryl substituents at C-2 and C-6 positions modulate biological activity. For example:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., fluorine) enhance interactions with bacterial enzymes .

- CNS Effects : Planar conformations (e.g., from X-ray data) improve blood-brain barrier penetration .

- Synthetic Optimization : Stereoselective synthesis using chiral catalysts or biocatalysts improves enantiomeric purity for targeted applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。